(2-Chloro-5-nitrophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
(2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves a multi-step process. One common method includes the nitration of 2-chlorobenzaldehyde followed by a condensation reaction with 4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Ammonia, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Amines.
Reduction: Nitroso derivatives.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- 4-Chloro-2-nitrophenol
Uniqueness
Compared to similar compounds, (2-CHLORO-5-NITROPHENYL){4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H14ClF3N4O5 |
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Molecular Weight |
458.8 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H14ClF3N4O5/c19-14-3-2-12(25(28)29)10-13(14)17(27)24-7-5-23(6-8-24)15-4-1-11(18(20,21)22)9-16(15)26(30)31/h1-4,9-10H,5-8H2 |
InChI Key |
UZRAGEHATKKUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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